

Spectroscopic Analysis of Tribromofluoromethane: A Technical Guide

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Compound of Interest

Compound Name: Tribromofluoromethane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **tribromofluoromethane** (CBr_3F), a compound of interest in various chemical research and development sectors. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application.

Spectroscopic Data Summary

The empirical formula of **tribromofluoromethane** is CBr_3F , and its molecular weight is approximately 270.72 g/mol. [1][2] The following tables summarize the available quantitative spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^{13}C NMR Spectroscopic Data for **Tribromofluoromethane**

| Parameter | Value | Source |
|---|---|--------|
| Chemical Shift (δ) | 77.16 ppm (Referenced to CDCl_3) | [1] |
| Multiplicity | Quartet (due to $^1\text{J}_{\text{C-F}}$ coupling) | |
| Coupling Constant ($^1\text{J}_{\text{C-F}}$) | ~300-350 Hz (Estimated) | |

Table 2: ^{19}F NMR Spectroscopic Data for **Tribromofluoromethane**

| Parameter | Value | Source |
|-----------------------------|--|--------|
| Chemical Shift (δ) | -70 to -80 ppm (Estimated, referenced to CFCl_3) | |
| Multiplicity | Singlet | |

Note: An experimental ^{19}F NMR spectrum for **tribromofluoromethane** was not readily available in public databases. The estimated chemical shift is based on typical values for fluorinated methanes and related organofluorine compounds.

Infrared (IR) Spectroscopy

The infrared spectrum of **tribromofluoromethane** is characterized by strong absorptions corresponding to the carbon-fluorine and carbon-bromine stretching vibrations.

Table 3: Key Infrared Absorption Bands for **Tribromofluoromethane**

| Wavenumber (cm^{-1}) | Assignment | Intensity | Source |
|---------------------------------|--------------|-----------|--------|
| ~1070 | C-F Stretch | Strong | [3] |
| ~650 | C-Br Stretch | Strong | |

Mass Spectrometry (MS)

The mass spectrum of **tribromofluoromethane** is characterized by a complex isotopic pattern due to the presence of three bromine atoms (^{79}Br and ^{81}Br isotopes). The molecular ion peak is often observed, and the fragmentation pattern is dominated by the loss of bromine and fluorine atoms.

Table 4: Major Mass Spectral Peaks for **Tribromofluoromethane**

| m/z | Relative Intensity | Assignment | Source |
|--------------------|--------------------|---|--------|
| 272, 270, 268, 266 | Variable | [CBr ₃ F] ⁺ (Molecular Ion Cluster) | [2] |
| 193, 191, 189 | High | [CBr ₂ F] ⁺ | [1] |
| 112, 110 | Moderate | [CBrF] ⁺ | |
| 69 | Low | [CF ₃] ⁺ (rearrangement) | |
| 31 | Moderate | [CF] ⁺ | |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of volatile organohalogen compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹³C and ¹⁹F NMR spectra of **tribromofluoromethane**.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

- A solution of **tribromofluoromethane** (approximately 50-100 mg for ¹³C NMR, 10-20 mg for ¹⁹F NMR) is prepared in a suitable deuterated solvent (e.g., 0.5-0.7 mL of chloroform-d, CDCl₃).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of a suitable internal standard (e.g., tetramethylsilane for ¹³C NMR, or an external reference for ¹⁹F NMR) may be added.

¹³C NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
- Solvent: CDCl_3 .
- Temperature: 298 K.
- Spectral Width: 0 to 200 ppm.
- Number of Scans: 1024 or more, depending on the concentration.
- Relaxation Delay: 2 seconds.

^{19}F NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment.
- Solvent: CDCl_3 .
- Temperature: 298 K.
- Spectral Width: -50 to -100 ppm (can be adjusted based on initial scans).
- Number of Scans: 64 or more.
- Relaxation Delay: 2 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid **tribromofluoromethane**.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Neat Liquid):

- Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (e.g., KBr) are clean and a background spectrum has been collected.
- For the ATR method, place a single drop of neat **tribromofluoromethane** directly onto the crystal.

- For the transmission method, place a drop of the liquid between two salt plates to create a thin film.^[4]

Data Acquisition:

- Spectral Range: 4000 to 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

- Prepare a dilute solution of **tribromofluoromethane** in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 ppm.

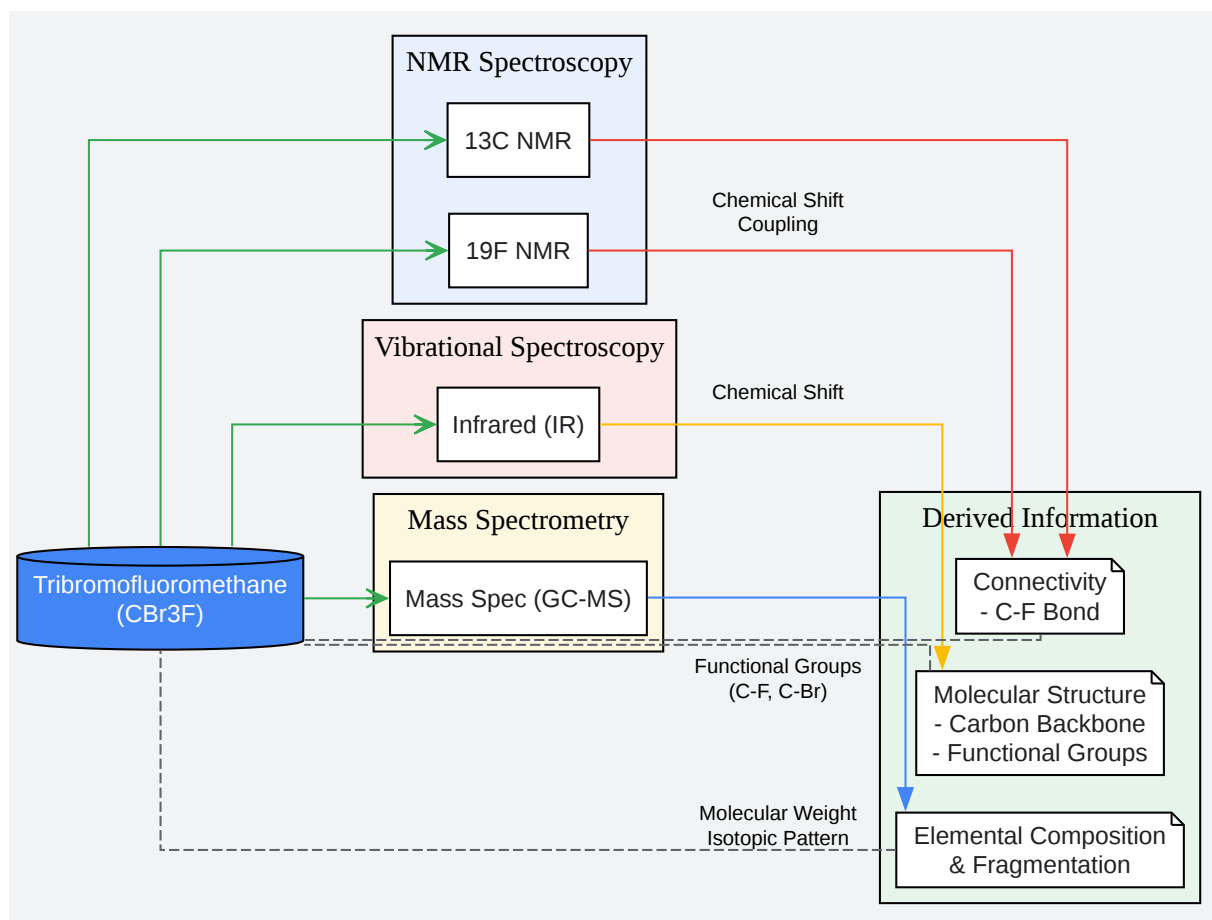
GC-MS Parameters:

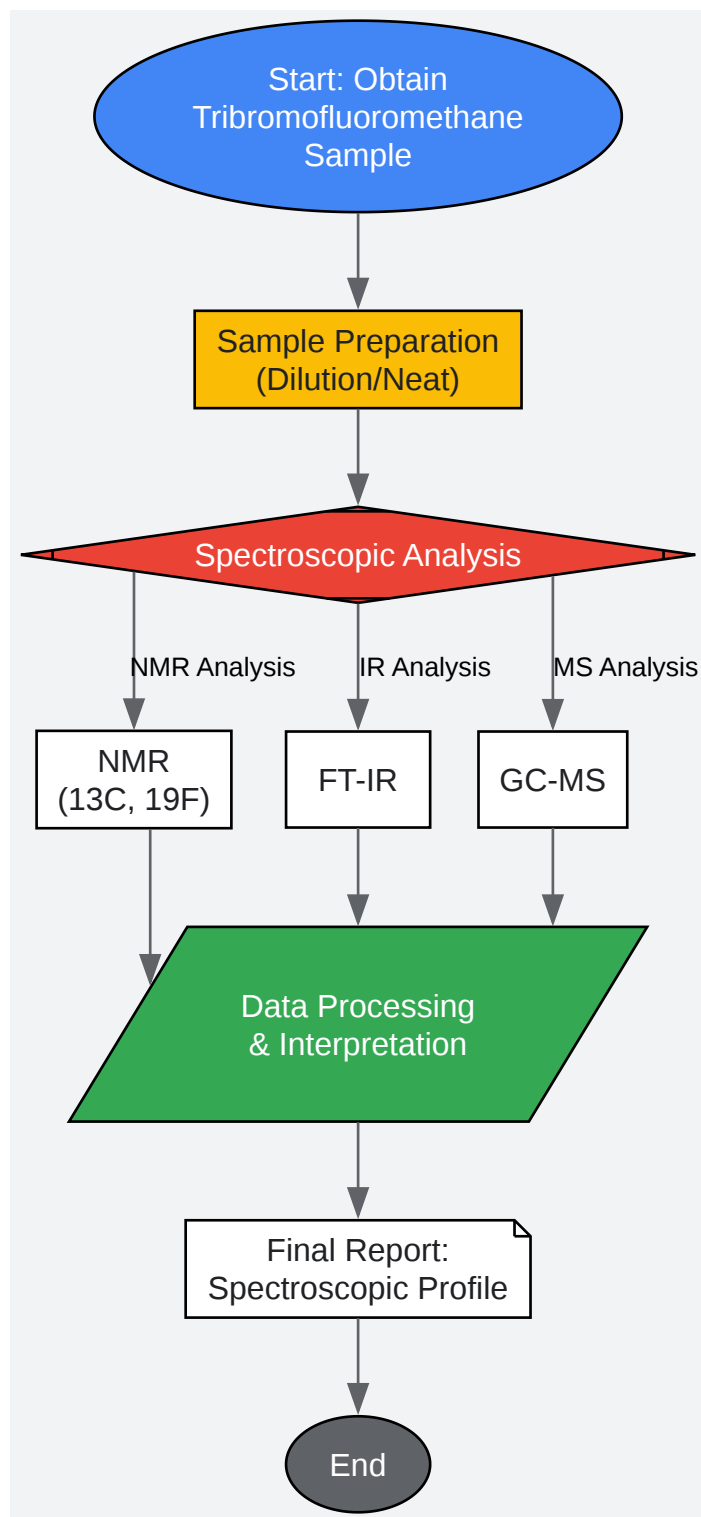
- Injection Volume: 1 μL .
- Injector Temperature: 250 $^{\circ}\text{C}$.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
- Oven Temperature Program:
 - Initial temperature: 40 $^{\circ}\text{C}$, hold for 2 minutes.
 - Ramp: Increase to 150 $^{\circ}\text{C}$ at a rate of 10 $^{\circ}\text{C}/\text{min}$.

- Hold at 150 °C for 2 minutes.
- MS Ion Source: Electron Ionization (EI) at 70 eV.
- MS Scan Range: m/z 30-350.
- Ion Source Temperature: 230 °C.
- Transfer Line Temperature: 280 °C.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a general workflow for the analysis.





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References

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